

what are the fundamental properties of copper tungstate

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Compound of Interest

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An In-depth Technical Guide on the Fundamental Properties of **Copper Tungstate** (CuWO_4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) tungstate (CuWO_4) is an inorganic, heterometallic oxide that has garnered significant scientific interest due to its versatile properties. As an n-type semiconductor, it exhibits notable photocatalytic, photoelectrochemical, and sensing capabilities, making it a material of interest for a wide range of applications, from solar energy conversion to advanced sensor development.[1][2][3] This technical guide provides a comprehensive overview of the core fundamental properties of **copper tungstate**, detailing its physicochemical characteristics, crystal structure, electronic and optical properties, and established synthesis and characterization protocols.

Physicochemical Properties

Copper tungstate is a stable inorganic compound, typically appearing as a blue or bluish-green powder.[4][5] It is generally insoluble in water but can be dissolved in acids and ammonia solutions.[4][5][6] The elemental composition and other key physical properties are summarized below.

Table 1: General and Physicochemical Properties of **Copper Tungstate**

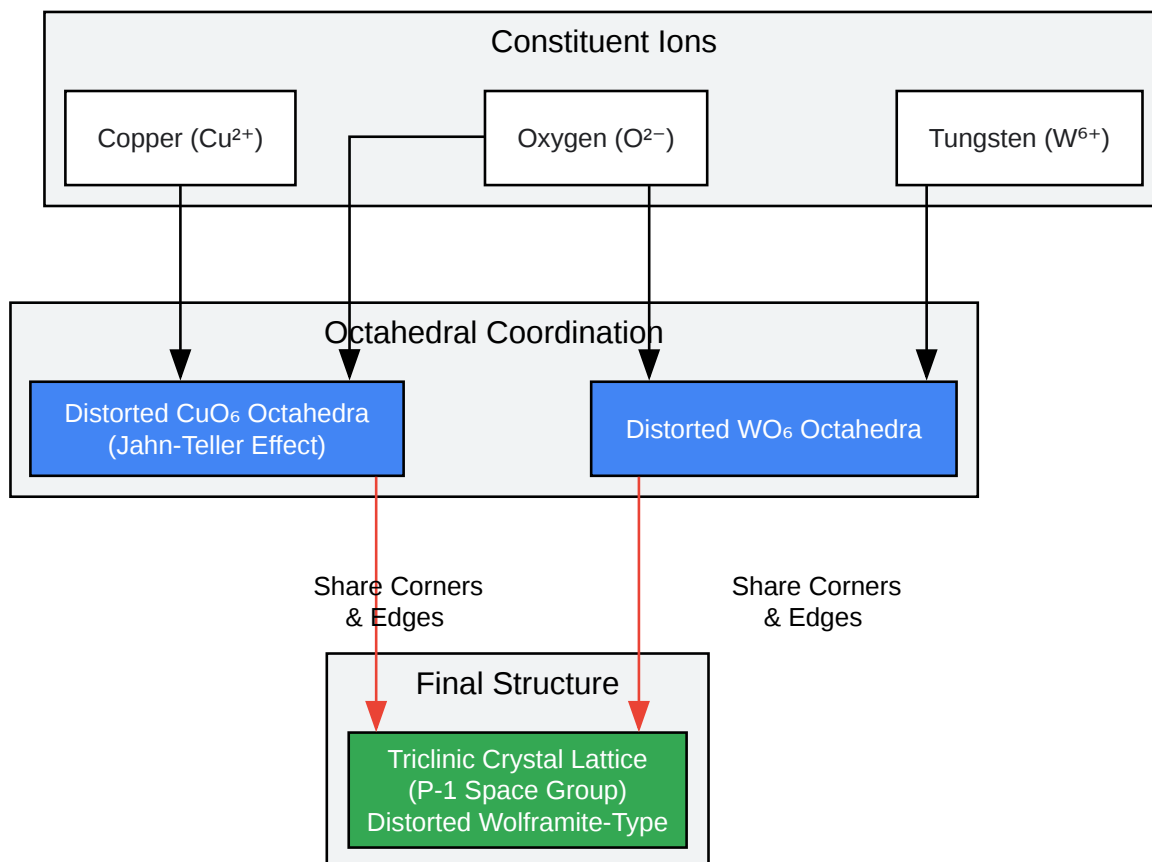
Property	Value	References
Chemical Formula	CuWO₄	[4] [5]
Molecular Weight	311.39 g/mol	[7] [8]
Appearance	Blue to bluish-green fine powder	[4] [5]
Crystal System	Triclinic	[9] [10] [11]
Density	~7.48 g/cm ³	[9]
Solubility	Insoluble in water; soluble in acids and ammonia	[4] [6]
Magnetic Property	Paramagnetic, transitions to antiferromagnetic at low temperatures (T _N ≈ 24 K)	[4] [12] [13]

| Semiconductor Type | n-type [\[2\]](#)[\[3\]](#) |

Crystal Structure

The most stable and common phase of **copper tungstate** at ambient conditions is a distorted wolframite-type structure that belongs to the triclinic crystal system with a P-1 space group.[\[11\]](#) [\[14\]](#) This structure is characterized by a three-dimensional network of distorted octahedra.[\[9\]](#) [\[11\]](#) Both the copper (Cu²⁺) and tungsten (W⁶⁺) ions are octahedrally coordinated to six oxygen atoms, forming CuO₆ and WO₆ units, respectively.[\[9\]](#)[\[11\]](#)[\[12\]](#) The distortion in the CuO₆ octahedra is significant and is attributed to the Jahn-Teller effect of the Cu²⁺ ion.[\[11\]](#)[\[15\]](#) These octahedra share corners and edges to build the crystal lattice.[\[9\]](#)[\[14\]](#)

Logical Relationship of Copper Tungstate Crystal Structure



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Caption: Diagram of the hierarchical structure of **copper tungstate**.

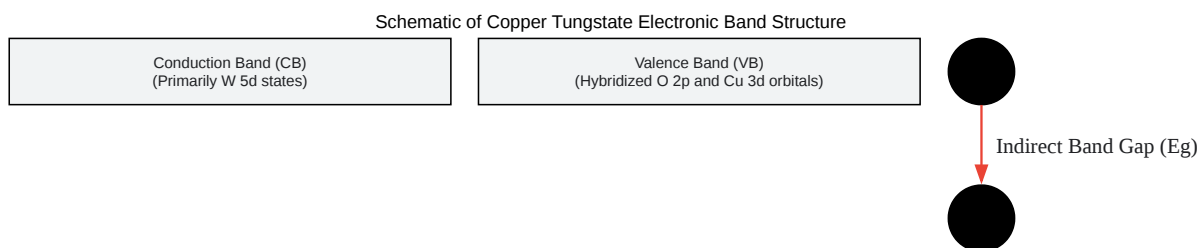
Table 2: Crystallographic Data for Triclinic **Copper Tungstate** ($\alpha\text{-CuWO}_4$)

Parameter	Value	References
Crystal System	Triclinic	[9][10][11]
Space Group	P-1	[9][11][14]
Lattice Parameters		
a	4.73 Å	[9]
b	4.98 Å	[9]
c	5.93 Å	[9]
α	87.07°	[9]
β	83.25°	[9]
γ	86.62°	[9]

| Unit Cell Volume | 138.28 Å³ |[9] |

Electronic and Optical Properties

Copper tungstate is an n-type semiconductor, a property that is central to its application in photoelectrochemical devices.[2][3] Its electronic band structure is defined by a valence band (VB) primarily formed from the hybridization of O 2p and Cu 3d orbitals and a conduction band (CB) predominantly composed of W 5d states.[10][16] Crystalline CuWO₄ possesses an indirect band gap, with reported values typically falling in the visible light range.[1][3][14] The precise band gap energy is highly dependent on the material's crystallinity, morphology, and the synthesis method employed.[1]



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Caption: Electronic band structure of **copper tungstate**.

Table 3: Reported Band Gap Values for **Copper Tungstate**

Synthesis/Fabrication Method	Form	Band Gap (Eg) Type	Band Gap Value (eV)	References
Co-sputtering & Annealing	Crystalline Thin Film	Indirect	2.09	[3]
Spray Pyrolysis	Nanoparticle Film	Indirect	2.20 (±0.05)	[3]
Electrodeposition	Polycrystalline Film	Indirect	2.25	[3]
Precipitation Method	Nanoparticles	Indirect	2.3	[3][14]
Microemulsion Method	Nanoparticles	Direct	2.5	[17][18]

| Not Specified | Not Specified | Direct | 3.5 [[14] |

Synthesis and Fabrication Protocols

Several wet-chemical and solid-state methods are employed to synthesize CuWO_4 nanoparticles and thin films. The choice of method influences the material's morphology, particle size, and ultimately its physical properties.[5][19]

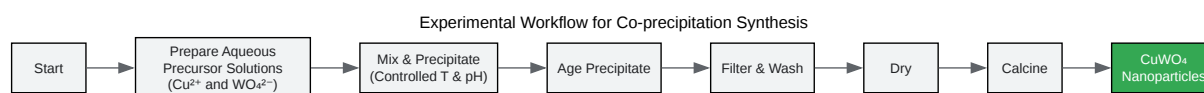
Co-precipitation Method

This is a straightforward and widely used technique involving the simultaneous precipitation of copper and tungstate ions from a solution, followed by calcination.[19][20]

Experimental Protocol:

- **Precursor Preparation:** Prepare separate aqueous solutions of a copper salt (e.g., 0.1 M copper(II) nitrate, $\text{Cu}(\text{NO}_3)_2$) and a tungstate salt (e.g., 0.1 M sodium tungstate, Na_2WO_4). [19][20]

- **Precipitation:** Slowly add the copper salt solution to the tungstate solution under vigorous stirring at a controlled temperature (e.g., 90°C).[20] Adjust the pH to facilitate precipitation (e.g., pH 13 using ammonium hydroxide).[20]
- **Aging:** Allow the resulting precipitate to age in the mother liquor for a set duration (e.g., 5 hours) to promote particle growth and uniformity.[19][20]
- **Washing and Filtration:** Filter the precipitate and wash it multiple times with deionized water and ethanol to remove impurities and unreacted ions.[19]
- **Drying:** Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C).
- **Calcination:** Calcine the dried powder in a furnace at a specific temperature (e.g., 400-500°C) for several hours to induce crystallization and form the final CuWO₄ phase.[14][20]



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Caption: Workflow for co-precipitation synthesis of CuWO₄.

Hydrothermal/Solvothermal Synthesis

This method involves a chemical reaction in a sealed, heated vessel (autoclave), which allows for excellent control over particle size and crystallinity.[19][21]

Experimental Protocol:

- **Precursor Preparation:** Dissolve a copper salt (e.g., 8 mmol copper nitrate) and a tungsten salt (e.g., 8 mmol sodium tungstate) in a suitable solvent (e.g., 160 mL ethylene glycol for solvothermal synthesis).[21] A capping agent or surfactant may be added.
- **Homogenization:** Stir the solution vigorously at room temperature until a homogeneous precursor solution or suspension is formed.[21]
- **Autoclave Reaction:** Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the vessel and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).

[21]

- Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting precipitate by centrifugation or filtration.[19]
- Washing and Drying: Wash the product multiple times with deionized water and ethanol and subsequently dry it in an oven.[19][21]
- Annealing (Optional): The powder may be annealed in air (e.g., at 500°C for 4 hours) to improve crystallinity.[21]

Sol-Gel Method

The sol-gel process involves the creation of a "sol" (a colloidal suspension) that evolves into a "gel" (a solid network). This method offers good control over the material's purity and homogeneity.[5][19]

Experimental Protocol:

- Sol Formation: Create a sol by hydrolysis and partial condensation of precursors, such as metal salts (e.g., copper chloride, CuCl_2) and a tungsten source, in a suitable solvent.[19]
- Gelation: Promote the formation of a gel through further polycondensation, often by adjusting pH or temperature.
- Aging: Age the gel for a period to strengthen its network structure.[19]
- Drying: Carefully remove the solvent from the gel network. This step is critical and can be done via evaporative drying or supercritical drying to produce xerogels or aerogels, respectively.[19]
- Calcination: Heat the dried gel at an elevated temperature to remove organic residues and crystallize the CuWO_4 .

Characterization Protocols

Structural Analysis via X-ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure, phase purity, and lattice parameters of CuWO_4 .[\[11\]](#)[\[14\]](#)

Experimental Protocol:

- **Sample Preparation:** A small amount of the synthesized CuWO_4 powder is finely ground and mounted onto a sample holder.
- **Data Acquisition:** The XRD pattern is collected using a diffractometer, typically with Cu $K\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$). Data is recorded over a 2θ range (e.g., $10\text{-}80^\circ$) with a defined step size and scan speed.[\[22\]](#)
- **Data Analysis (Rietveld Refinement):** The collected diffraction pattern is analyzed using specialized software. Rietveld refinement is a powerful method used to refine the theoretical crystal structure model until the calculated diffraction pattern matches the experimental one. [\[11\]](#) This process yields precise lattice parameters (a , b , c , α , β , γ), atomic coordinates, and information on crystallite size.[\[11\]](#)

Optical Band Gap Determination via UV-Vis Spectroscopy

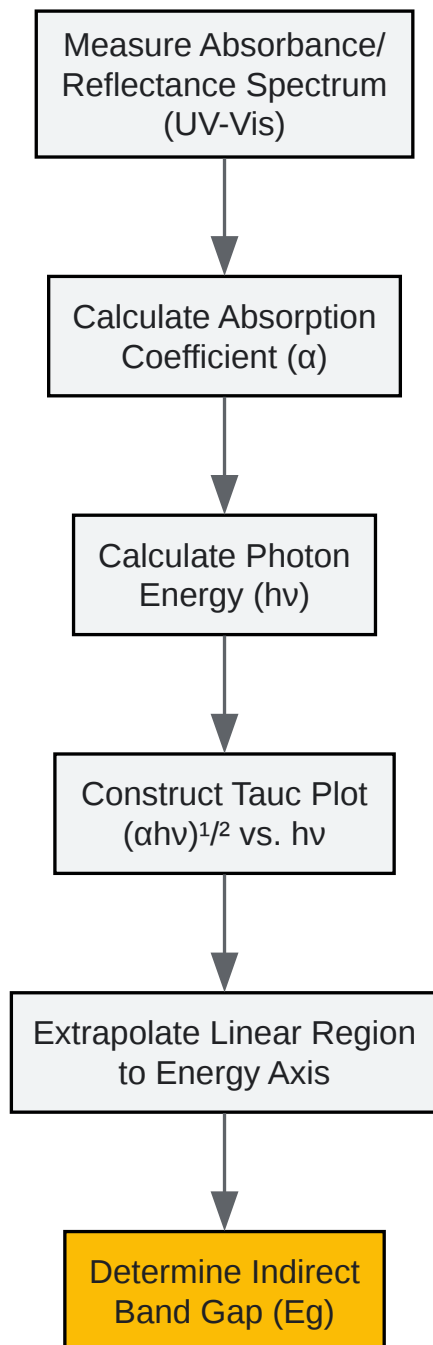
UV-Visible diffuse reflectance or absorbance spectroscopy is used to determine the optical band gap of the semiconductor material.[\[10\]](#)[\[18\]](#)

Experimental Protocol:

- **Sample Preparation:** For powders, a diffuse reflectance spectrum is measured. For thin films, an absorbance or transmittance spectrum is recorded.[\[10\]](#)
- **Measurement:** The spectrum is recorded over a suitable wavelength range (e.g., $300\text{-}800 \text{ nm}$) using a UV-Vis spectrophotometer.[\[10\]](#)
- **Data Analysis (Tauc Plot):**
 - Convert the measured absorbance (A) or reflectance into the absorption coefficient (α).[\[10\]](#)

- Calculate the corresponding photon energy ($h\nu$) for each wavelength.[\[10\]](#)
- Construct a Tauc plot by plotting $(\alpha h\nu)^{1/n}$ versus $h\nu$. For an indirect band gap semiconductor like CuWO_4 , $n = 2$.[\[10\]](#)
- Extrapolate the linear portion of the plot to the energy axis (where the y-value is zero). The intercept on the x-axis provides the value of the optical band gap (E_g).[\[10\]](#)

Workflow for Tauc Plot Analysis



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Caption: Tauc plot analysis workflow for determining the band gap.

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References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. am-material.com [am-material.com]
- 5. am-printing.com [am-printing.com]
- 6. COPPER TUNGSTATE CAS#: 13587-35-4 [m.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Cupric tungstate | CuO4W | CID 22221750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Characterization of Nano-sized Copper Tungstate Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]

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